2-Chloro-4-(4-methoxyphenyl)nicotinonitrile
Overview
Description
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile is an organic compound with the molecular formula C13H9ClN2O It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile typically involves the cyclization reaction of a chalcone derivative with malononitrile. The reaction is carried out in the presence of a base such as sodium methoxide. The chalcone derivative is prepared by the condensation of 4-chlorobenzaldehyde and 4-methoxyacetophenone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Scientific Research Applications
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific optical or electronic properties.
Biological Studies: It is employed in studies investigating the biological activity of nicotinonitrile derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile is not well-documented. like other nicotinonitrile derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, depending on the specific structure and functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile
- 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile
- 2-Chloro-4,6-dimethylnicotinonitrile
Uniqueness
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile is unique due to the specific positioning of the chlorine and 4-methoxyphenyl groups on the nicotinonitrile core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-17-10-4-2-9(3-5-10)11-6-7-16-13(14)12(11)8-15/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIDMWSMSQOHCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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